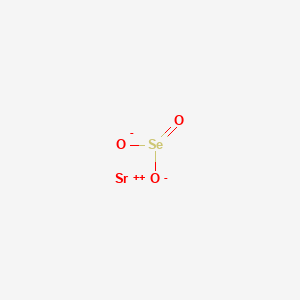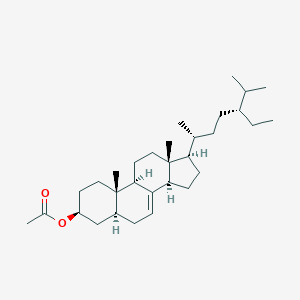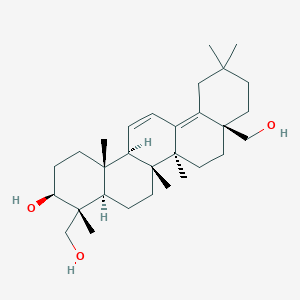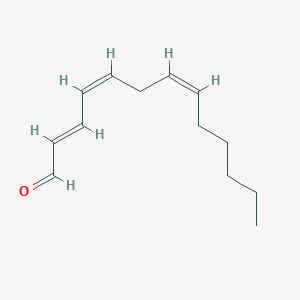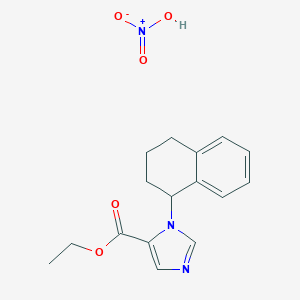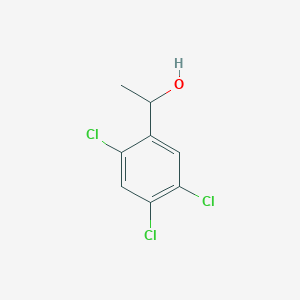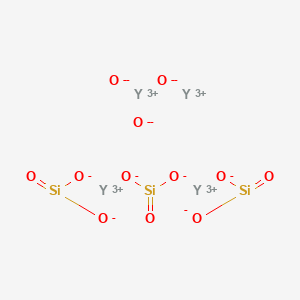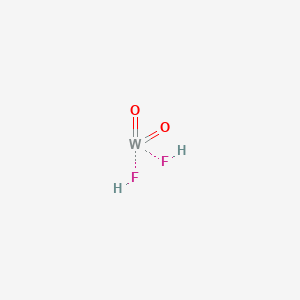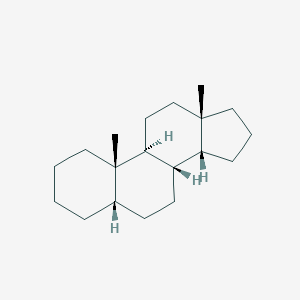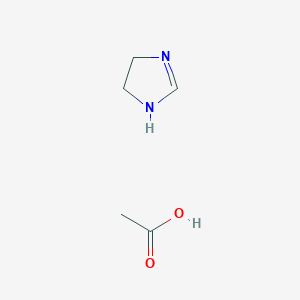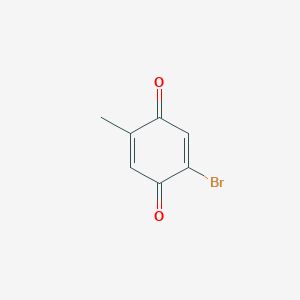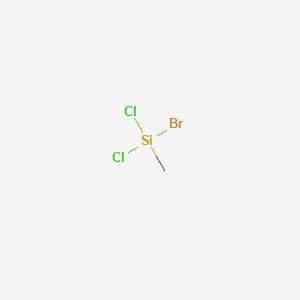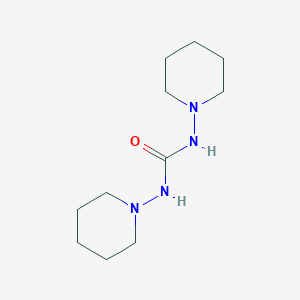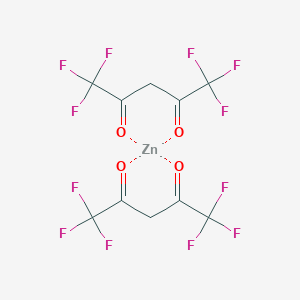
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula C5H2F6O2 . It acts as a chelating ligand and is used as a liquid crystal intermediate . The molecular weight of this compound is 208.059 g/mol .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, the reaction of La2O3 with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) and tetraglyme in hexane yielded an air-stable, ten-coordinate La(hfa)3·Me(OCH2CH2)4OMe adduct . This adduct represents a promising volatile lanthanum precursor for low-pressure MOCVD applications .Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be viewed using Java or Javascript . The crystal and molecular structure of the title compound has been elucidated by three-dimensional X-ray diffraction methods .Chemical Reactions Analysis
The reactions of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione with diazines have been studied . The compound forms metal-chelate complexes with Cu(II), Ni(II), Co(II), Nd(III), Rh(III), Fe(III), and Cr(III) .Physical And Chemical Properties Analysis
The compound is a clear colorless to slightly yellow liquid . It has a density of 1.47 g/mL at 25 °C . The boiling point of the compound is 70-71 °C . The compound is not miscible in water .Safety And Hazards
Propiedades
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;zinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPKQTPPBRODMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC | |
CAS RN |
14949-70-3 |
Source


|
| Record name | NSC177682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

